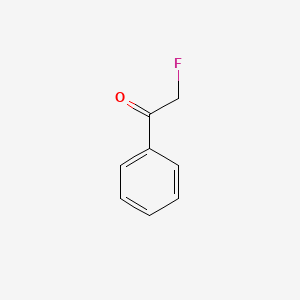

2-Fluoroacetophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMBUJAFGMOIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196360 | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-95-3 | |

| Record name | 2-Fluoro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoroacetophenone, a key building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound (CAS No. 445-27-2) is an aromatic ketone distinguished by a fluorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution imparts unique electronic and steric properties that influence its reactivity. The molecule consists of a phenyl ring attached to a carbonyl group and a fluorine atom.[2] It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Structure:

Stability and Reactivity: this compound is stable under normal laboratory conditions and temperatures.[2] However, it is incompatible with strong bases, strong oxidizing agents, and reactive metals, which may lead to exothermic reactions.[4] The fluorine atom enhances the electrophilic nature of the ketone, making it a valuable precursor for a variety of chemical transformations.[3]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO | [2] |

| Molecular Weight | 138.14 g/mol | [1] |

| CAS Number | 445-27-2 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 26-27 °C | [3] |

| Boiling Point | 187-189 °C | [3] |

| Density | 1.137 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.507 | [3] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [2] |

| Flash Point | 62 °C (143 °F) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution of 2-bromoacetophenone with a fluoride source.

Experimental Protocol:

A mixture of 2-bromoacetophenone (20.00 g, 100 mmol) and potassium fluoride (KF) (8.82 g, 152 mmol) in dry dimethylformamide (DMF) (35 mL) is heated at 100°C for 1 hour.[1] An additional portion of KF (2.26 g) is then added, and the mixture is heated for an additional 4 hours.[1] After cooling, the dark-red solution is poured into diethyl ether (Et₂O) and washed sequentially with water (twice) and brine. The ethereal solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield a dark red oil.[1]

Purification:

The crude product can be purified by distillation, collecting the fraction boiling between 62-64°C at 1 mm Hg.[1] Further purification can be achieved by flash chromatography on silica gel using a 10% ethyl acetate in hexane eluent to afford the pure compound as a liquid that may solidify near room temperature.[1]

Another synthetic route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]

Spectral Data

The following table summarizes key spectral data for this compound.

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons. | [5] |

| ¹³C NMR | Signals for the carbonyl carbon, methyl carbon, and the aromatic carbons, with characteristic splitting due to the fluorine atom. | [6] |

| ¹⁹F NMR | A characteristic signal for the fluorine atom on the aromatic ring. | [6] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 138. | [7] |

| Infrared (IR) | Strong C=O stretching band around 1715 cm⁻¹. C-F stretching and aromatic C-H and C=C stretching bands are also present. | [8] |

Reactivity and Applications in Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of analgesics and anti-inflammatory drugs.[3] A common reaction involving ketones like this compound is the Aldol condensation.

Representative Reaction: Aldol Condensation

The Aldol condensation is a powerful carbon-carbon bond-forming reaction. In a crossed-aldol condensation, an enolate (from the ketone) reacts with an aldehyde to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone (a chalcone).

Experimental Protocol (Adapted from a general procedure):

In a suitable flask, dissolve this compound (1 equivalent) and a chosen aromatic aldehyde (1 equivalent) in ethanol.[9] While stirring, add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise.[9] The reaction mixture is stirred at room temperature until a precipitate forms or the mixture becomes cloudy.[9] The reaction can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the solid product is collected by vacuum filtration. The product is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol.[9]

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. mdpi.com [mdpi.com]

- 5. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Fluoroacetophenone (CAS: 445-27-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoroacetophenone, a key aromatic ketone utilized extensively in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, key applications, and reactivity profile. Special emphasis is placed on its role as a precursor in the synthesis of significant pharmaceutical agents such as the proton pump inhibitor Vonoprazan and the anti-tumor alkaloid Ascididemin. Detailed experimental protocols for its synthesis and key reactions, alongside spectroscopic data and diagrams of relevant synthetic and biological pathways, are presented to serve as a practical resource for laboratory and industrial applications.

Physicochemical Properties

This compound, also known as 1-(2-fluorophenyl)ethanone, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its fluorine substitution at the ortho position imparts unique electronic properties that influence its reactivity and make it a valuable intermediate in various chemical transformations.[1][3]

| Property | Value | References |

| CAS Number | 445-27-2 | [1] |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 26-27 °C | [4] |

| Boiling Point | 187-189 °C (lit.) | [4] |

| Density | 1.137 g/mL at 20 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.507 (lit.) | [4] |

| Flash Point | 61.7 °C (143 °F) | [5] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [3] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of route often depending on the desired scale and available starting materials.

Friedel-Crafts Acylation of Fluorobenzene

A common laboratory and industrial method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3] The ortho- and para-isomers are typically formed, with the para-isomer being the major product due to steric hindrance at the ortho position.[3] Careful control of reaction conditions can optimize the yield of the desired 2-fluoro isomer.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene (Representative)

-

Materials: Fluorobenzene, acetyl chloride, anhydrous aluminum chloride, dichloromethane (anhydrous), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to separate the ortho- and para-isomers.

-

From 2-Bromoacetophenone

Another synthetic approach involves the nucleophilic substitution of 2-bromoacetophenone with a fluoride source, such as potassium fluoride in a polar aprotic solvent like DMF.

Experimental Protocol: Synthesis from 2-Bromoacetophenone

-

Materials: 2-Bromoacetophenone, potassium fluoride (KF), N,N-dimethylformamide (DMF, dry), diethyl ether (Et₂O), water, brine, anhydrous sodium sulfate.

-

Procedure:

-

A mixture of 2-bromoacetophenone (1.0 eq.) and potassium fluoride (1.5 eq.) in dry DMF is heated at 100 °C.

-

The reaction is monitored by TLC. After completion (typically several hours), the mixture is cooled to room temperature.

-

The reaction mixture is poured into diethyl ether and washed twice with water, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to yield this compound.

-

Applications and Reactivity

This compound is a versatile building block in organic synthesis, primarily serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[4][6] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[4]

Pharmaceutical Synthesis

Vonoprazan (Takecab®) is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[5] Several synthetic routes to Vonoprazan utilize this compound as a key starting material. One common strategy involves the initial bromination of this compound, followed by a series of reactions to construct the pyrrole ring and introduce the necessary side chains.[7]

Experimental Protocol: Key Step in Vonoprazan Synthesis (Representative)

This protocol outlines the synthesis of a key pyrrole intermediate from 2-bromo-2'-fluoroacetophenone, a derivative of this compound.

-

Materials: 2-Bromo-2'-fluoroacetophenone, malononitrile, sodium ethoxide, ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in ethanol at room temperature, add malononitrile (1.0 eq.) and stir for 30 minutes.

-

Add a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq.) in ethanol dropwise.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be further cyclized under acidic conditions to form the corresponding pyrrole derivative.

-

Ascididemin is a marine-derived pyridoacridine alkaloid with potent anti-tumor activity.[7] The total synthesis of ascididemin has been achieved using this compound as a starting material, which forms a part of the quinoline core of the molecule.[7]

Reactivity

The reactivity of this compound is characterized by the chemistry of its ketone functional group and the fluorinated aromatic ring.

The ketone can be reduced to a secondary alcohol, 2-(2-fluorophenyl)ethanol, using various reducing agents such as sodium borohydride. Enantioselective reduction can be achieved using chiral catalysts, which is a crucial step in the synthesis of chiral pharmaceuticals.[8]

Experimental Protocol: Enantioselective Reduction (Representative)

-

Materials: this compound, (S)-α,α-diphenyl-2-pyrrolidinemethanol, borane-diethylaniline complex, tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

A solution of the chiral catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.), and borane-diethylaniline complex (1.1 eq.) in anhydrous THF is prepared under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 1 hour to form the active oxazaborolidine catalyst.

-

The solution is cooled to 0 °C, and a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.

-

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions such as the Claisen-Schmidt condensation with aldehydes.[9]

Experimental Protocol: Claisen-Schmidt Condensation (Representative)

-

Materials: this compound, benzaldehyde, sodium hydroxide, ethanol.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise at room temperature.

-

A precipitate usually forms. The mixture is stirred for a specified time (e.g., 2-24 hours).

-

The solid product is collected by filtration, washed with cold ethanol and water, and dried.

-

The crude chalcone product can be recrystallized from a suitable solvent like ethanol.

-

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data Points | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95-7.85 (m, 1H), 7.55-7.45 (m, 1H), 7.30-7.10 (m, 2H), 2.65 (d, J=4.8 Hz, 3H). | [2][10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.4, 162.5 (d, J=254 Hz), 133.6 (d, J=2.5 Hz), 130.9 (d, J=8.8 Hz), 124.4 (d, J=3.5 Hz), 117.1 (d, J=21.2 Hz), 26.5 (d, J=3.5 Hz). | [10][11] |

| IR (neat, cm⁻¹) | ~1685 (C=O stretch), ~1610, 1580 (C=C aromatic stretch), ~1220 (C-F stretch). | [12] |

| Mass Spectrum (EI) | m/z (%): 138 (M⁺), 123 (M⁺-CH₃), 95 (M⁺-COCH₃). | [9] |

Biological Signaling Pathways of Derived Drugs

This compound is a precursor to drugs that interact with specific biological pathways.

Vonoprazan: Proton Pump Inhibition

Vonoprazan is a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric acid secretion by reversibly binding to and inhibiting the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells.[1][5] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's action is not dependent on an acidic environment for activation, leading to a more rapid and sustained acid suppression.[6]

Ascididemin: DNA Intercalation and ROS Generation

Ascididemin exhibits its potent anti-tumor effects through multiple mechanisms. It has been shown to be a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair.[4] Furthermore, its planar aromatic structure allows it to intercalate into DNA, disrupting its normal function. A significant part of its cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which leads to oxidative DNA damage and subsequent cell death.[4]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical industry. Its unique structural features and reactivity profile enable the construction of complex molecular architectures. This guide has provided a detailed summary of its properties, synthesis, applications, and the biological relevance of its derivatives, offering a valuable resource for chemists and pharmacologists engaged in research and development. The provided experimental protocols and pathway diagrams aim to facilitate its practical application in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CN106366071A - Vonoprazan fumarate preparation method - Google Patents [patents.google.com]

- 4. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. CAS No.445-27-2,2'-Fluoroacetophenone Suppliers,MSDS download [lookchem.com]

- 6. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]

- 7. Synthetic Process of Vonoprazan Fumarate [cjph.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1-(2-fluorophenyl)ethanone, a key building block in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and logical workflows necessary for the unambiguous identification and characterization of this compound.

Compound Identification and Physical Properties

1-(2-fluorophenyl)ethanone, also known as 2'-fluoroacetophenone, is an aromatic ketone with the molecular formula C₈H₇FO.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 445-27-2 | [1][2][3] |

| Molecular Formula | C₈H₇FO | [1][2][3] |

| Molecular Weight | 138.14 g/mol | [2][3] |

| IUPAC Name | 1-(2-fluorophenyl)ethanone | [3] |

| Synonyms | o-Fluoroacetophenone, 2'-Fluoroacetophenone | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 180.8 ± 0.0 °C at 760 mmHg | [2] |

| Melting Point | 26-27 °C | [2][4] |

| Density | 1.1 ± 0.1 g/cm³ | [2][5] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 1-(2-fluorophenyl)ethanone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.85 | ddd | 1H | H-6 | J ≈ 7.6, 7.6, 1.6 |

| ~7.55 | m | 1H | H-4 | |

| ~7.25 | t | 1H | H-3 | J ≈ 8.8 |

| ~7.15 | t | 1H | H-5 | J ≈ 8.8 |

| 2.63 | d | 3H | -CH₃ | ⁵J(H-F) ≈ 5.0 |

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 (d, ³J(C-F) ≈ 2.9 Hz) | C=O |

| ~162 (d, ¹J(C-F) ≈ 250 Hz) | C-2 |

| ~134 | C-4 |

| ~131 | C-6 |

| ~124 | C-5 |

| ~124 (d, ²J(C-F) ≈ 20 Hz) | C-1 |

| ~116 (d, ²J(C-F) ≈ 22 Hz) | C-3 |

| ~31 (d, ⁴J(C-F) ≈ 3 Hz) | -CH₃ |

Table 2.3: Predicted ¹⁹F NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -120 | Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2.4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch |

| ~1680-1700 | Strong | C=O (ketone) stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2.5: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular ion) |

| 123 | High | [M - CH₃]⁺ |

| 95 | High | [M - COCH₃]⁺ (Fluorobenzoyl cation) |

| 75 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-fluorophenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 250 ppm.

-

Employ a pulse angle of 45-60 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use an appropriate spectral width for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

-

Sample Preparation: As 1-(2-fluorophenyl)ethanone is a liquid at room temperature, place a single drop of the neat liquid directly onto the ATR crystal.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 1-(2-fluorophenyl)ethanone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a suitable lower m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 m/z).

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to 1-(2-fluorophenyl)ethanone in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for the structure elucidation process and the confirmed chemical structure of 1-(2-fluorophenyl)ethanone.

Caption: Workflow for the structure elucidation of 1-(2-fluorophenyl)ethanone.

Caption: Chemical structure of 1-(2-fluorophenyl)ethanone.

Biological Context and Signaling Pathways

While specific signaling pathways for 1-(2-fluorophenyl)ethanone are not extensively documented, substituted acetophenones are known to exhibit a range of biological activities.[7] For instance, various acetophenone derivatives have demonstrated potential as antifungal, herbicidal, and anti-inflammatory agents.[7][8] Chalcones, which can be synthesized from acetophenones, are known to impact signaling pathways involved in carcinogenesis, such as the β-catenin/Wnt, NF-κB, and PI3K/Akt/mTOR pathways.[9] The fluorination of organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated acetophenones like the title compound valuable scaffolds in drug discovery.[10] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by 1-(2-fluorophenyl)ethanone.

Caption: Generalized workflow for assessing the biological activity of acetophenone derivatives.

References

- 1. homework.study.com [homework.study.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: o-Fluoroacetophenone (2'-Fluoroacetophenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of o-fluoroacetophenone, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental physicochemical properties, a detailed protocol for the experimental determination of its molecular weight via mass spectrometry, and visual representations of the analytical workflow.

Core Compound Data

o-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is an aromatic ketone with a fluorine substituent at the ortho position of the phenyl ring.[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [2][3][4] |

| Molecular Weight | 138.14 g/mol | [2][4] |

| CAS Number | 445-27-2 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 187-189 °C | [5] |

| Density | 1.137 g/mL at 20 °C | [5] |

Experimental Determination of Molecular Weight by Mass Spectrometry

The molecular weight of o-fluoroacetophenone can be accurately determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][6] Electron Ionization (EI) is a common and suitable method for the analysis of relatively small, volatile, and thermally stable molecules like o-fluoroacetophenone.[3]

Experimental Protocol

1. Sample Preparation:

-

Dissolution: Prepare a stock solution of o-fluoroacetophenone by dissolving a small amount (e.g., 1 mg) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.[7]

-

Dilution: Dilute the stock solution with the same solvent to a final concentration suitable for mass spectrometry, typically in the range of 10-100 µg/mL.[7] The optimal concentration may vary depending on the instrument's sensitivity.

-

Filtration: To prevent contamination and potential blockages of the instrument's sample introduction system, filter the final diluted sample through a 0.22 µm syringe filter.[7][8]

-

Vial Transfer: Transfer the filtered sample into a clean, standard 2 mL autosampler vial with a screw cap and a soft septum.[7]

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

-

Ionization Method: Electron Ionization (EI).

-

Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) system for separation from any potential impurities.

-

Ionization Energy: A standard electron energy of 70 eV is typically used to induce ionization and fragmentation, providing a reproducible mass spectrum that can be compared with library data.

-

Source Temperature: Maintain the ion source at a temperature sufficient to keep the analyte in the gas phase without causing thermal degradation (e.g., 200-250 °C).

-

Mass Analyzer: The mass analyzer separates the generated ions based on their m/z ratio.

-

Detector: An electron multiplier or similar detector records the abundance of the ions at each m/z value.

3. Data Acquisition and Analysis:

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 40-200).

-

Molecular Ion Peak Identification: The primary goal is to identify the molecular ion peak (M⁺·), which represents the intact o-fluoroacetophenone molecule that has lost one electron.[9] This peak will be the one with the highest mass-to-charge ratio in the spectrum, corresponding to the molecular weight of the compound.[9] For o-fluoroacetophenone, this peak is expected at an m/z of approximately 138.

-

Fragmentation Pattern Analysis: The high energy of electron ionization will cause the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern can provide structural confirmation. Common fragments for aromatic ketones include the loss of the methyl group (CH₃) or the entire acetyl group (COCH₃).

-

Data Interpretation: The mass spectrum is plotted as relative abundance versus m/z. The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%. The molecular weight is determined from the m/z value of the molecular ion peak. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Visualizations

References

- 1. organomation.com [organomation.com]

- 2. biocompare.com [biocompare.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scribd.com [scribd.com]

- 6. Introduction to mass spectrometry data analysis | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 2-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoroacetophenone (CAS No. 445-27-2), a key intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₈H₇FO | - |

| Molecular Weight | 138.14 g/mol | - |

| Appearance | Clear, colorless to light yellow liquid | Ambient Temperature |

| Melting Point | 26-27 °C | - |

| Boiling Point | 187-189 °C | at 760 mmHg (Standard Pressure) |

| 82-83 °C | at 10 mmHg[1] | |

| Density | 1.121 - 1.137 g/mL | at 20 °C[2][3] |

| Refractive Index (n_D) | 1.507 | at 20 °C[4] |

| Flash Point | 61 - 62 °C | Closed Cup[1][3][4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, and Ethyl Acetate. | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. The following sections outline the general experimental methodologies for measuring the key physical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of an organic solid is using a melting point apparatus.

-

Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid are recorded. This range represents the melting point of the substance.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small sample volumes.

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube or a beaker. The heating is done gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).

Methodology:

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass and volume of a sample.

-

Mass Measurement: The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of this compound is carefully added to the tared container. The volume is read from the bottom of the meniscus.

-

Final Mass Measurement: The container with the liquid is reweighed to determine the mass of the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology:

An Abbe refractometer is commonly used to measure the refractive index of liquids.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made must be controlled and recorded, as the refractive index is temperature-dependent.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Safety Precautions: this compound is irritating to the eyes and skin.[2][4] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[3] Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] It is incompatible with strong oxidizing agents and strong bases.[5]

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a research compound like this compound.

Caption: Workflow for the Characterization of a Research Chemical.

References

A Technical Guide to the Solubility of 2-Fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoroacetophenone in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility values as required for their specific applications.

Qualitative and Quantitative Solubility Data

This compound is a versatile aromatic ketone utilized in organic synthesis and pharmaceutical development. Its solubility is a critical parameter for reaction kinetics, purification, and formulation.

Qualitative Solubility

Multiple sources indicate that this compound is soluble in a range of common organic solvents. This qualitative information is summarized in Table 1. "Soluble" in this context generally implies that the compound dissolves to a significant extent, making these solvents suitable for use in reactions and as cleaning agents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solubility |

| Acetone | Soluble[1][2][3][4] |

| Chloroform | Soluble[1][2][3][4] |

| Dichloromethane | Soluble[1][2][3][4] |

| Ethanol | Soluble[1][2][3][4] |

| Ethyl Acetate | Soluble[1][2][3][4] |

| Methanol | Soluble[1][2][3][4] |

| Ether | Moderately Soluble[5] |

Note: The term "Soluble" indicates a significant degree of dissolution, but for precise applications, experimental determination of quantitative solubility is highly recommended.

Quantitative Solubility

A thorough search of scientific databases and chemical supplier information did not yield comprehensive quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the aforementioned common organic solvents at various temperatures. However, a single quantitative data point was identified for its solubility in Dimethyl Sulfoxide (DMSO).

Table 2: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solvent | Concentration | Conditions |

| DMSO | 200 mg/mL | Ultrasonic assistance may be needed.[6] |

The absence of more extensive quantitative data underscores the necessity for experimental determination of this compound's solubility in specific solvents of interest, particularly when precise concentrations are required for applications such as crystallization, formulation, or quantitative analysis.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis.

Principle

The equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a standard technique to achieve this equilibrium. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Sealed glass vials or flasks

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantitative Analysis (using UV-Vis Spectrophotometry as an example):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determination of λmax: Scan one of the standard solutions to determine the wavelength of maximum absorbance (λmax) for this compound.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear.

-

Analysis of the Saturated Solution: Measure the absorbance of the diluted, filtered, saturated solution at the same λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in many common organic solvents, there is a notable lack of comprehensive quantitative solubility data in the public domain. For applications in research, drug development, and process chemistry where precise concentrations are crucial, it is imperative that researchers and scientists determine the solubility of this compound in their specific solvent systems and at their desired operating temperatures. The provided experimental protocol offers a reliable and standard method for obtaining this critical data.

References

- 1. 2'-Fluoroacetophenone | 445-27-2 [chemicalbook.com]

- 2. 2'-Fluoroacetophenone CAS#: 445-27-2 [m.chemicalbook.com]

- 3. 445-27-2 2'-Fluoroacetophenone|Pharmaceutical intermediates|Products [codchem.com]

- 4. 2'-Fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 5. CAS 445-27-2: 2′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Electronic and Steric Properties of 2-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its unique electronic and steric characteristics, imparted by the fluorine atom at the ortho position, significantly influence its reactivity and conformational preference, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic and steric properties of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] The presence of the electronegative fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and reactivity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 445-27-2 | [3] |

| Molecular Formula | C₈H₇FO | [3] |

| Molecular Weight | 138.14 g/mol | [3] |

| Boiling Point | 187-189 °C (lit.) | |

| Density | 1.137 g/mL at 20 °C (lit.) | |

| Refractive Index | n20/D 1.507 (lit.) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Aromatic protons (m, 4H), Methyl protons (s, 3H). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (showing C-F coupling), methyl carbon. |

| ¹⁹F NMR | A single resonance characteristic of the fluorophenyl group. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 138, with characteristic fragmentation patterns.[4] |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1690-1700 cm⁻¹), C-F stretch, aromatic C-H and C=C stretches. |

| UV-Vis Spectroscopy | π → π* and n → π* transitions characteristic of aromatic ketones. |

Steric and Conformational Analysis

The steric hindrance and electronic repulsion introduced by the ortho-fluoro substituent play a crucial role in determining the conformational preference of the acetyl group.

Conformational Preference

Computational studies and NMR spectroscopic analysis have shown that this compound predominantly exists in an s-trans conformation.[5][6] In this arrangement, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C-C bond connecting the acetyl group to the phenyl ring. This preference is attributed to the minimization of steric and electrostatic repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom.[5][6]

Table 3: Calculated Energy Differences and Conformational Ratios

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-trans | 0 | >99 |

| s-cis | >2 | <1 |

Note: Data is based on DFT calculations for similar 2'-fluoroacetophenone derivatives.[5]

Bond Parameters

Electronic Properties

The electronic nature of this compound is significantly influenced by the inductive effect of the fluorine atom and the mesomeric effect of the acetyl group.

NMR Spectroscopy and Electronic Effects

The through-space spin-spin coupling between the fluorine atom and the α-protons and α-carbon of the acetyl group is a key feature observed in the NMR spectra of this compound.[5][6] The magnitude of these coupling constants is sensitive to the solvent's dielectric constant, indicating the role of the solvent in modulating the electronic environment of the molecule.[5][6]

Table 4: Solvent Effects on NMR Coupling Constants for this compound

| Solvent | Dielectric Constant (ε) | ⁵J (Hα, F) (Hz) | ⁴J (Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 5.03 | 7.71 |

| Chloroform-d₁ | 4.81 | 5.03 | 7.71 |

| Dichloromethane-d₂ | 8.93 | 5.03 | 7.71 |

| Acetone-d₆ | 21.0 | 4.57 | 6.74 |

| Methanol-d₄ | 33.0 | 4.57 | 6.74 |

| DMSO-d₆ | 47.2 | 4.12 | 5.78 |

Data adapted from a study on 2'-fluoroacetophenone derivatives.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the fluorination of 2-bromoacetophenone.[7]

Protocol:

-

A mixture of 2-bromoacetophenone (20.00 g, 100 mmol) and potassium fluoride (8.82 g, 152 mmol) in dry dimethylformamide (35 ml) is heated at 100 °C for 1 hour.[7]

-

Additional potassium fluoride (2.26 g) is added, and the mixture is heated for an additional 4 hours.[7]

-

The reaction mixture is cooled, poured into diethyl ether, and washed sequentially with water (twice) and brine.[7]

-

The ethereal solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.[7]

-

The crude product is purified by distillation followed by flash chromatography on silica gel (10% ethyl acetate in hexane) to afford pure this compound.[7]

Spectroscopic Characterization

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy:

-

Acquire the spectrum of a neat liquid sample using a KBr plate or an ATR-FTIR spectrometer.

-

Scan in the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for C=O, C-F, aromatic C-H, and C=C vibrations.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a range of 200-400 nm.

-

Identify the λmax values corresponding to the π → π* and n → π* transitions.[8][9]

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Applications in Drug Development

The unique steric and electronic properties of this compound make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. It serves as a key starting material for a variety of therapeutic agents, including analgesics and anti-inflammatory drugs.[2][10]

Conclusion

This technical guide has detailed the key electronic and steric properties of this compound. The ortho-fluoro substituent dictates a strong preference for the s-trans conformation, which has significant implications for its reactivity and interaction with other molecules. The provided quantitative data and experimental protocols offer a practical resource for researchers utilizing this important synthetic intermediate. A thorough understanding of these fundamental properties is essential for the effective application of this compound in the fields of medicinal chemistry, materials science, and organic synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 2-Fluoroacetophenone (CAS No. 445-27-2), a key intermediate in pharmaceutical and chemical synthesis. This document outlines the physical characteristics, detailed experimental protocols for their determination, and a logical workflow for quality control and characterization.

Core Physical and Chemical Properties

This compound, with the chemical formula C₈H₇FO, is an aromatic ketone.[1] At room temperature, it can exist as a colorless to pale yellow liquid or a crystalline solid, depending on the ambient conditions.[1] Its unique properties, imparted by the fluorine atom at the ortho position, make it a valuable building block in the synthesis of complex molecules.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value |

| Boiling Point | 187-189 °C (at standard pressure)[2] |

| 82-83 °C (at 10 mmHg) | |

| Melting Point | 26-27 °C[2] |

| Density | 1.137 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.507[2] |

| Flash Point | 62 °C (143.6 °F) - closed cup[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for verifying the purity and identity of a chemical compound. The following are standard methodologies employed in research and quality control laboratories.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[4]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)[6]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer or digital temperature probe[6]

-

Sample pulverizing tool (e.g., mortar and pestle)

Procedure:

-

Sample Preparation: Ensure the this compound sample is crystalline and dry. If it is in liquid form at room temperature, it should be cooled to induce crystallization. The solid sample should be finely powdered.

-

Loading the Capillary Tube: A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Rapid Heating: A preliminary rapid heating is often performed to determine an approximate melting point.[7]

-

Accurate Determination: A fresh sample is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a liquid is the final melting point. The range between these two temperatures is the melting range.

Boiling Point Determination: Micro-Reflux Method

For small quantities of liquid, the micro-boiling point or micro-reflux method is a convenient and accurate technique.[8]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] In this method, a small sample is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[8]

Apparatus:

-

Small test tube or reaction vial[8]

-

Thermometer or digital temperature probe[8]

-

Heating block or oil bath[10]

-

Small magnetic stir bar (optional, to prevent bumping)[8]

-

Inverted capillary tube (sealed at one end)[10]

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in the test tube.[8]

-

Apparatus Setup: An inverted capillary tube is placed inside the test tube containing the liquid. The thermometer bulb is positioned so that it is above the liquid surface but below the top of the test tube, ensuring it measures the vapor temperature.

-

Heating: The apparatus is gently heated. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[10]

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[10] At this point, heating is stopped or reduced.

-

Recording the Boiling Point: The bubbling will slow down and stop. As the apparatus cools, the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point of the substance.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a this compound sample.

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. 邻氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 1-(2-Fluorophenyl)ethanone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)ethanone, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical identity, including a list of common synonyms and registry numbers. Physicochemical and spectroscopic data are presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and its application in the synthesis of the drug Vonoprazan are provided. Additionally, reaction mechanisms and experimental workflows are visualized using schematic diagrams to facilitate understanding.

Chemical Identity and Synonyms

1-(2-Fluorophenyl)ethanone is an aromatic ketone with a fluorine atom at the ortho position of the phenyl ring. This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.[1] A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for 1-(2-Fluorophenyl)ethanone

| Identifier Type | Value |

| IUPAC Name | 1-(2-fluorophenyl)ethanone |

| Systematic Name | 1-(2-fluorophenyl)ethan-1-one |

| Common Synonyms | 2'-Fluoroacetophenone, o-Fluoroacetophenone, 1-Acetyl-2-fluorobenzene |

| CAS Number | 445-27-2 |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| InChI Key | QMATYTFXDIWACW-UHFFFAOYSA-N |

| MDL Number | MFCD00000320 |

| EINECS Number | 207-156-0 |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1-(2-fluorophenyl)ethanone are crucial for its handling, characterization, and use in synthetic applications. This data is summarized in the following tables.

Physical Properties

Table 2: Physical Properties of 1-(2-Fluorophenyl)ethanone

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 26-27 °C | |

| Boiling Point | 187-189 °C (at 760 mmHg) | |

| Density | 1.137 g/mL at 20 °C | |

| Refractive Index | 1.5060-1.5110 at 20 °C | |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. | [1] |

Spectroscopic Data

The ¹H NMR spectrum of 1-(2-fluorophenyl)ethanone in CDCl₃ shows characteristic signals for the aromatic and methyl protons.

Table 3: ¹H NMR Spectral Data of 1-(2-Fluorophenyl)ethanone

| Assignment | Chemical Shift (ppm) |

| A | 7.858 |

| B | 7.503 |

| C | 7.203 |

| D | 7.115 |

| E (CH₃) | 2.621 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data of 1-(2-Fluorophenyl)ethanone

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~196.4 |

| Aromatic C-F | ~160-163 (d) |

| Aromatic C-H | ~115-135 |

| Aromatic C-C=O | ~130-135 |

| CH₃ | ~26.5 |

The FTIR spectrum reveals the presence of key functional groups.

Table 5: Characteristic FTIR Absorption Peaks of 1-(2-Fluorophenyl)ethanone

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-3000 | C-H stretch | Alkane (methyl) |

| ~1680-1700 | C=O stretch | Ketone |

| ~1580-1600, ~1450-1500 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-F stretch | Aryl fluoride |

Experimental Protocols

Synthesis of 1-(2-Fluorophenyl)ethanone via Friedel-Crafts Acylation

This protocol describes a representative method for the synthesis of 1-(2-fluorophenyl)ethanone using a Friedel-Crafts acylation reaction.[1][2]

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

2M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

-

To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[2]

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]

-

Combine the organic layers and wash successively with 2M HCl, water, and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Application in Pharmaceutical Synthesis: The Synthesis of Vonoprazan

1-(2-Fluorophenyl)ethanone is a crucial starting material for the synthesis of Vonoprazan, a potassium-competitive acid blocker. The following is a summarized workflow of its synthesis.

Experimental Workflow for the Synthesis of Vonoprazan:

-

Condensation: 2'-Fluoroacetophenone is condensed with allylamine to form an intermediate imine.

-

Cyclization: The intermediate undergoes a copper-catalyzed ring-closing reaction.

-

Sulfonamidation: The resulting pyrrole derivative reacts with pyridine-3-sulfonyl chloride.

-

Bromination: N-bromosuccinimide (NBS) is used to brominate the pyrrole ring.

-

Amination: The bromo-derivative undergoes an amination reaction with methylamine hydrochloride to yield Vonoprazan base.

-

Salt Formation: The Vonoprazan base is reacted with fumaric acid to form Vonoprazan fumarate.

Visualizations

Reaction Mechanism and Experimental Workflows

The following diagrams illustrate the key chemical transformations discussed in this guide.

References

An In-depth Technical Guide to 2-Fluoroacetophenone (C₈H₇FO)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its unique electronic and steric properties, imparted by the ortho-positioned fluorine atom, make it a valuable building block in the pharmaceutical, agrochemical, and material science industries. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Properties

This compound, also known as 1-(2-fluorophenyl)ethanone, is a colorless to pale yellow liquid or low-melting solid at room temperature.[1][2] The presence of the fluorine atom enhances its electrophilic nature, influencing its reactivity in synthetic procedures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 445-27-2 | [1][2] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid/solid | [1][2][4] |

| Melting Point | 26-27 °C | [2] |

| Boiling Point | 187-189 °C (at 760 mmHg); 85 °C (at 16 mmHg) | [2] |

| Density | 1.137 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.507 | [2] |

| Flash Point | 61 °C (143 °F) | [2][5] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | References |

| ¹H NMR (CDCl₃) | Signals for the methyl protons (Hα) show through-space coupling with the fluorine atom (⁵JHF ≈ 3.2-3.3 Hz). Aromatic protons appear in the range of δ 7.1-8.0 ppm. | [6][7] |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) signal appears around δ 196.6 ppm. The methyl carbon (Cα) signal is observed as a doublet due to through-space coupling with fluorine (⁴JCF ≈ 10.1-10.5 Hz). Aromatic carbons appear in the range of δ 116-162 ppm. | [6][8][9] |

| IR Spectroscopy | Expected characteristic peaks include C=O stretching for the ketone, C-F stretching, and C-H stretching for the aromatic ring and methyl group. | [8] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, often relying on classical organic reactions.

The most common laboratory and industrial synthesis involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A dry, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Reagent Addition: A solution of acetyl chloride in the same solvent is added dropwise to the stirred suspension at 0-5 °C.

-

Fluorobenzene Addition: Fluorobenzene is then added dropwise while maintaining the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The mixture is cooled and carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.